molecular formula C19H22N4O2 B2826611 3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-phenylpropyl)urea CAS No. 2415628-55-4

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-phenylpropyl)urea

Cat. No.: B2826611
CAS No.: 2415628-55-4
M. Wt: 338.411
InChI Key: CYWUTLGEXPDQDQ-UHFFFAOYSA-N
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Description

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-phenylpropyl)urea is a complex organic compound that features a unique combination of pyrazole, furan, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-phenylpropyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and furan intermediates, followed by their coupling and subsequent urea formation.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Preparation of Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Coupling Reaction: The pyrazole and furan intermediates are then coupled using a suitable linker, such as a halomethyl compound, under basic conditions.

    Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or a carbamate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-phenylpropyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 5-Hydroxy-1-methyl-1H-pyrazole
  • 1-Methyl-1H-pyrazol-5-ol

Uniqueness

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(3-phenylpropyl)urea is unique due to its combination of pyrazole, furan, and urea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-23-17(11-13-22-23)18-10-9-16(25-18)14-21-19(24)20-12-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-11,13H,5,8,12,14H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWUTLGEXPDQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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